molecular formula C17H11Cl2N3O2 B15073482 5,6-dichloro-3-(3-methoxyiminoindol-2-yl)-1H-indol-2-ol

5,6-dichloro-3-(3-methoxyiminoindol-2-yl)-1H-indol-2-ol

Cat. No.: B15073482
M. Wt: 360.2 g/mol
InChI Key: TVZDUDDLASVAOM-UHFFFAOYSA-N
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Description

5,6-Dichloro-3-(3-methoxyiminoindol-2-yl)-1H-indol-2-ol is a synthetic organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-3-(3-methoxyiminoindol-2-yl)-1H-indol-2-ol typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis may begin with commercially available indole derivatives.

    Chlorination: Introduction of chlorine atoms at the 5 and 6 positions of the indole ring using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxyimino Group Introduction: The methoxyimino group can be introduced through a reaction with methoxyamine hydrochloride in the presence of a base.

    Final Cyclization: The final step may involve cyclization to form the desired indole structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions may convert the methoxyimino group to an amine.

    Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

5,6-Dichloro-3-(3-meth

Properties

Molecular Formula

C17H11Cl2N3O2

Molecular Weight

360.2 g/mol

IUPAC Name

5,6-dichloro-3-(3-methoxyiminoindol-2-yl)-1H-indol-2-ol

InChI

InChI=1S/C17H11Cl2N3O2/c1-24-22-15-8-4-2-3-5-12(8)20-16(15)14-9-6-10(18)11(19)7-13(9)21-17(14)23/h2-7,21,23H,1H3

InChI Key

TVZDUDDLASVAOM-UHFFFAOYSA-N

Canonical SMILES

CON=C1C2=CC=CC=C2N=C1C3=C(NC4=CC(=C(C=C43)Cl)Cl)O

Origin of Product

United States

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